Cas no 1596768-77-2 (1,4-Dichloro-3-iodobutan-2-ol)

1,4-Dichloro-3-iodobutan-2-ol is a halogenated organic compound featuring both chlorine and iodine substituents on a butanol backbone. Its unique structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules in pharmaceutical and agrochemical applications. The presence of multiple reactive sites allows for selective functionalization, enabling the introduction of diverse moieties. The compound's stability under standard conditions facilitates handling and storage, while its well-defined reactivity profile ensures predictable outcomes in substitution and elimination reactions. Researchers value this compound for its utility in constructing chiral centers and as a precursor in cross-coupling reactions.
1,4-Dichloro-3-iodobutan-2-ol structure
1,4-Dichloro-3-iodobutan-2-ol structure
Product Name:1,4-Dichloro-3-iodobutan-2-ol
CAS No:1596768-77-2
MF:C4H7Cl2IO
MW:268.908252000809
CID:5704235
PubChem ID:114775208
Update Time:2025-05-20

1,4-Dichloro-3-iodobutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1136744
    • 1,4-Dichloro-3-iodobutan-2-ol
    • 1596768-77-2
    • 2-Butanol, 1,4-dichloro-3-iodo-
    • Inchi: 1S/C4H7Cl2IO/c5-1-3(7)4(8)2-6/h3-4,8H,1-2H2
    • InChI Key: SGNILOZLIUYQEE-UHFFFAOYSA-N
    • SMILES: IC(CCl)C(CCl)O

Computed Properties

  • Exact Mass: 267.89187g/mol
  • Monoisotopic Mass: 267.89187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 62
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 2.000±0.06 g/cm3(Predicted)
  • Boiling Point: 308.0±42.0 °C(Predicted)
  • pka: 12.73±0.20(Predicted)

1,4-Dichloro-3-iodobutan-2-ol Pricemore >>

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Additional information on 1,4-Dichloro-3-iodobutan-2-ol

1,4-Dichloro-3-Iodobutan-2-Ol: A Comprehensive Overview

1,4-Dichloro-3-iodobutan-2-ol, also known by its CAS number CAS No. 1596768-77-2, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a butanediol backbone with chlorine and iodine substituents. The presence of these halogens makes it highly reactive and suitable for a wide range of chemical reactions.

The synthesis of 1,4-dichloro-3-iodobutan-2-ol typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic chemistry have enabled the production of this compound with higher purity and efficiency. Researchers have explored various methodologies, including nucleophilic substitution and oxidation reactions, to optimize its synthesis. These developments have not only improved the yield but also reduced the environmental impact of the manufacturing process.

In terms of applications, 1,4-dichloro-3-iodobutan-2-ol has found extensive use in pharmaceutical research. Its ability to act as a chiral auxiliary has made it invaluable in the synthesis of complex molecules with high enantiomeric excess. Recent studies have highlighted its role in the development of novel drug candidates targeting various diseases, including cancer and neurodegenerative disorders.

Beyond pharmaceuticals, this compound is also utilized in materials science for the synthesis of advanced polymers and surfactants. Its iodine substituent plays a crucial role in enhancing the reactivity and functionality of these materials. For instance, it has been employed in the creation of biodegradable polymers that offer sustainable alternatives to traditional plastics.

The properties of 1,4-dichloro-3-iodobutan-2-ol make it an attractive candidate for catalytic processes. Recent research has demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, particularly in asymmetric catalysis. This has opened new avenues for its application in industrial chemical processes, where efficiency and selectivity are paramount.

In conclusion, 1,4-dichloro-3-iodobutan-2-ol (CAS No. 1596768-77-2) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical structure and reactivity continue to drive innovative research and development efforts, making it a cornerstone in modern chemistry.

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